molecular formula C12H17N5S B5513207 N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine

N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine

Numéro de catalogue B5513207
Poids moléculaire: 263.36 g/mol
Clé InChI: YXNRDXHESUMLPH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine, also known as PD0325901, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This compound has been extensively studied for its potential use in cancer treatment and other diseases related to abnormal MAPK signaling.

Mécanisme D'action

N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine inhibits the activity of the MAPK pathway by specifically targeting the MAPK kinase (MEK) enzymes. MEK enzymes are responsible for activating downstream signaling molecules in the MAPK pathway, which ultimately leads to cell growth and proliferation. By inhibiting MEK enzymes, N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine prevents the activation of downstream signaling molecules, thereby inhibiting cell growth and inducing apoptosis.
Biochemical and Physiological Effects:
N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine has been shown to have a variety of biochemical and physiological effects. In cancer cells, N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine inhibits cell growth and induces apoptosis. In addition, N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine has been shown to reduce tumor angiogenesis and metastasis. In non-cancer cells, N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine has been shown to have anti-inflammatory effects and to improve cardiac function in animal models of heart failure.

Avantages Et Limitations Des Expériences En Laboratoire

N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine has several advantages for use in lab experiments. It is a highly specific inhibitor of the MAPK pathway, which makes it a valuable tool for studying the role of this pathway in various biological processes. In addition, N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine has a relatively low toxicity profile, which allows for its use in in vivo experiments. However, N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine has some limitations as well. It has a relatively short half-life in vivo, which requires frequent dosing in animal models. In addition, N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine has been shown to have off-target effects in some cell types, which can complicate data interpretation.

Orientations Futures

There are several potential future directions for N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine research. One area of interest is the development of combination therapies that include N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine. For example, N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine has been shown to enhance the effectiveness of chemotherapy in cancer cells. Another potential future direction is the development of more potent and specific MEK inhibitors that can overcome some of the limitations of N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine. Finally, N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine may have potential applications in other diseases beyond cancer and MAPK-related disorders, such as autoimmune diseases and infectious diseases.

Méthodes De Synthèse

N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine can be synthesized by a multi-step process involving various chemical reactions. The first step involves the preparation of 4-methyl-1,3-thiazole-5-carboxylic acid, which is then converted into the corresponding acid chloride. This intermediate is then reacted with 2-amino-4,6-dimethylpyrimidine to form the desired product. The final compound is purified using column chromatography to obtain a pure form of N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine.

Applications De Recherche Scientifique

N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine has been extensively studied for its potential use in cancer treatment. The MAPK pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine inhibits the activity of the MAPK pathway, thereby preventing cancer cell growth and inducing apoptosis. In addition to cancer, N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine has also been studied for its potential use in other diseases related to abnormal MAPK signaling, such as neurofibromatosis type 1 and Noonan syndrome.

Propriétés

IUPAC Name

4-N,6-dimethyl-4-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5S/c1-8-6-11(16-12(13)15-8)17(3)5-4-10-9(2)14-7-18-10/h6-7H,4-5H2,1-3H3,(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNRDXHESUMLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)N(C)CCC2=C(N=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.